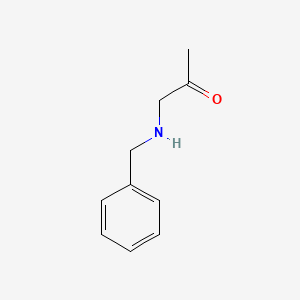
1-(Benzylamino)propan-2-one
Description
1-(Benzylamino)propan-2-one is an organic compound with the molecular formula C10H13NO It is a derivative of acetone where one of the hydrogen atoms is replaced by a benzylamino group
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-(benzylamino)propan-2-one |
InChI |
InChI=1S/C10H13NO/c1-9(12)7-11-8-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3 |
InChI Key |
LMPSHUFASYKEEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CNCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzylamino)propan-2-one can be synthesized through several methods. One common route involves the reaction of benzylamine with acetone under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent to facilitate the process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzylamino)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols .
Scientific Research Applications
1-(Benzylamino)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism by which 1-(Benzylamino)propan-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in metabolic pathways. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
1-Phenyl-2-propanone: Similar in structure but with a phenyl group instead of a benzylamino group.
Benzylamine: Lacks the acetone moiety present in 1-(Benzylamino)propan-2-one.
Acetone: The simplest ketone, lacking the benzylamino group.
Uniqueness: this compound is unique due to the presence of both a benzylamino group and an acetone moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


